Home > Products > Screening Compounds P42551 > 2-amino-5-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-[2-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile
2-amino-5-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-[2-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile -

2-amino-5-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-[2-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile

Catalog Number: EVT-5633568
CAS Number:
Molecular Formula: C21H19N7
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone []

    Compound Description: This compound features a 1-methyl-1H-pyrazole moiety with a trifluoromethyl substituent. [] The paper primarily focuses on determining its crystal structure through X-ray diffraction. []

2. 4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole []

    Compound Description: This complex molecule features a pyrazole ring substituted with a 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl group. [] The study elucidates its crystal structure, revealing a molecule composed of two interconnected ring systems. []

3. 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione []

    Compound Description: This molecule contains a 5-methyl-1-phenyl-1H-pyrazol-4-yl group attached to a 2,4-dihydro-3H-1,2,4-triazole-3-thione scaffold. [] The study investigates its synthesis, characterization, and potential inhibitory action against human prostaglandin reductase (PTGR2) through docking studies. []

4. 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791) [, ]

    Compound Description: APD791 is a selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. [, ] It exhibits potent antiplatelet activity and affects vascular smooth muscle. [, ] This compound has been studied for its pharmacokinetic properties and potential as a treatment for arterial thrombosis. [, ]

5. 2-Amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives []

    Compound Description: This group of compounds consists of various 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives synthesized using a catalyst-free, four-component reaction in water. []

6. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole []

    Compound Description: This compound, containing a 1-phenyl-1H-pyrazole-4-carbaldehyde core, was synthesized and characterized through X-ray diffraction and spectral analysis. []

7. 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988) []

    Compound Description: PF-06459988 represents a third-generation irreversible inhibitor targeting T790M-containing EGFR mutants. [] Designed to overcome limitations of previous EGFR inhibitors, it exhibits high potency against drug-resistant EGFR mutants and minimal activity against wild-type EGFR. []

8. N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) []

    Compound Description: PF-06747775 is a high-affinity irreversible inhibitor designed to target oncogenic EGFR mutants with improved selectivity over wild-type EGFR. [] Derived through structure-based drug design, it demonstrates potent activity against common EGFR mutants and holds promise for treating mutant EGFR-driven cancers. []

9. 4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1) and (Z)-3-Methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2) []

    Compound Description: These molecules were identified as potential Staphylococcus aureus sortase A inhibitors through computational docking studies. [] DRC-KS1 displayed an MIC of 108.2 µg/mL, while DRC-KS2 exhibited an MIC of 45.8 µg/mL against S. aureus sortase A. []

10. (E)-4-(((5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide []

    Compound Description: This compound, along with its MoO2(II) complex, has been synthesized and characterized using various spectroscopic techniques and DFT studies. [] The study suggests that the ligand coordinates to the metal center through the azomethine nitrogen and enolic oxygen of the Schiff base moiety in a 1:2 metal-ligand ratio. [] Furthermore, in silico analysis indicates potential bioactivity and drug-likeness for this compound. []

11. (E)-2-Methyl-6-[(1-phenyl-1H-pyrazol-4-yl)methylidene]cyclohexanone []

    Compound Description: This compound, characterized by X-ray crystallography, reveals a structure with a flattened chair conformation of the cyclohexane ring and disordered methyl and methylene groups. [] The phenyl and pyrazole rings exhibit coplanarity, and the crystal structure reveals weak intermolecular C—H⋯O hydrogen bonding. []

12. (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337) []

    Compound Description: AMG 337 is a potent and selective inhibitor of the MET receptor tyrosine kinase. [] It displays nanomolar inhibitory activity against MET kinase, exhibits favorable pharmacokinetic properties, and demonstrates robust antitumor activity in vivo. []

13. 4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives []

    Compound Description: This series of imidazol-pyrazole hybrids was synthesized via a one-pot multicomponent reaction. [] These compounds demonstrated significant biological activity, with compound 9g showing high activity against EGFR (IC50 of 0.11 ± 0.02 μM) and compound 9h exhibiting activity against FabH (IC50 of 2.6 μM) in E. coli. [] DFT studies and molecular docking simulations were performed to investigate their binding interactions with target proteins. []

14. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

    Compound Description: This compound, synthesized through a multistep procedure, was evaluated for its inhibitory potency against kinases with a cysteine residue in the hinge region. [] Structural characterization involved NMR, high-resolution mass spectrometry, infrared spectroscopy, and single-crystal X-ray diffraction. []

15. Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate []

    Compound Description: This compound, featuring a 1-methyl-1H-pyrazol-4-yl moiety within a pyrazolo[1,5-a]pyrimidine scaffold, was structurally characterized using X-ray diffraction. [] The analysis reveals a monoclinic crystal system and provides detailed insights into its molecular geometry. []

16. (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994) []

    Compound Description: GDC-0994 is a selective, orally bioavailable inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway. [] By targeting ERK activity, GDC-0994 aims to provide enhanced efficacy and reduce resistance in treating cancers driven by this pathway. []

17. 5-(2-(4-Fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate []

    Compound Description: This compound, featuring a pyrazole ring with multiple substituents, was structurally characterized by X-ray diffraction analysis. [] The study provides detailed information on its crystal structure, including bond lengths, angles, and intermolecular interactions. []

18. 1-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives []

    Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids was synthesized and evaluated for antimicrobial, anticancer, and enzyme inhibitory activities. [] Notably, compound 7f displayed potent inhibitory activity against EGFR (IC50 = 0.62 µM) and the A549 cancer cell line (IC50 = 1.31 µM). [] Molecular modeling studies provided insights into their binding modes and interactions with target proteins. []

19. (2R,Z)-2-Amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-CD]indol-8-yl)acetamide [, ]

    Compound Description: This compound, containing a 1-methyl-1H-pyrazol-4-yl group, is the focus of patent applications describing its use in combination therapies for cancer. [, ] The patents highlight the potential of combining this compound with existing anticancer agents or radiation therapy to enhance treatment efficacy. [, ]

20. 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033) []

    Compound Description: MK-8033 is a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. [] It exhibits preferential binding to the activated conformation of c-Met, potentially offering advantages in treating cancers driven by these kinases. []

21. 2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole []

    Compound Description: This compound contains a central pyrazole ring with multiple substituents, including a fluorophenyl and a methylphenyl group. [] X-ray diffraction analysis revealed its crystal structure, highlighting the presence of weak intermolecular interactions. []

22. (E)-1-(4-Chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide []

    Compound Description: This compound, synthesized and structurally characterized using X-ray crystallography, features a central pyrazole ring with various substituents, including a chlorophenyl and phenoxy group. [] DFT calculations were employed to study its molecular properties and intermolecular interactions, while molecular docking simulations were performed to investigate its potential biological activities. []

23. 2-(4-((2-(4-Alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Derivatives []

    Compound Description: This series of pyrazole-based heterocycles linked to a sugar moiety was designed and synthesized as potential antidiabetic agents. [] The compounds were evaluated for their ability to reduce urinary glucose excretion (UGE) in a rodent model. [] Among the synthesized derivatives, compounds 12f, 12h, and 12i exhibited moderate antidiabetic activity comparable to the standard drug remogliflozin. []

24. 4-[(2,4-Dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one []

    Compound Description: This compound features two interconnected pyrazole rings. [] Crystallographic analysis revealed a dihedral angle between the pyrazol-5-ol ring and its phenyl substituent. [] The study highlights the formation of intermolecular hydrogen bonds and π–π interactions contributing to the crystal packing. []

25. Heterocycles Derived from 4-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one []

    Compound Description: This group of pyrazole derivatives was synthesized and evaluated for their antiproliferative activity against colon and breast cancer cell lines. [] Compound 13, a triazinone derivative, exhibited potent activity against both HCT116 and MCF7 cell lines with IC50 values of 8.37 ± 0.5 µM and 3.81 ± 0.2 µM, respectively. []

26. (S)-2-Amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid ethyl ester (Telotristat ethyl) [, , , ]

    Compound Description: Telotristat ethyl is an orally administered prodrug of telotristat, an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. [, , , ] It is being investigated for treating carcinoid syndrome, a condition associated with neuroendocrine tumors that overproduce serotonin. [, , , ] The research focuses on developing stable solid dosage forms of telotristat ethyl to improve its pharmaceutical properties. [, , , ]

27. (E)-1-[5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-3-{3-[5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}prop-2-en-1-one []

    Compound Description: This molecule, characterized by X-ray crystallography, features a central pyrazole ring connected to two 1,2,3-triazole rings via a prop-2-en-1-one linker. [] The study provides details on its molecular conformation, intermolecular interactions, and crystal packing arrangements. []

28. 2-((3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione []

    Compound Description: This compound, featuring a pyrazole ring linked to an indene-1,3-dione moiety, was synthesized and structurally characterized. [] The crystal structure analysis provides information on its molecular geometry, bond lengths, and angles. []

29. [3-(4,5-Dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)phenyl]-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)methanone (Topramezone) []

    Compound Description: Topramezone, a herbicide, contains a 5-hydroxy-1-methyl-1H-pyrazol-4-yl moiety. [] The research focuses on identifying and characterizing novel crystalline forms of topramezone, aiming to improve its physicochemical properties and efficacy. []

30. 3-(5-Aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones []

    Compound Description: This series of compounds features a central pyrazole ring with aryl and thiophene substituents. [] The study investigates their crystal structures, highlighting the presence of disorder in the thiophene unit and the formation of hydrogen bonds influencing their supramolecular assembly. []

31. 2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate []

    Compound Description: This compound contains a pyrazole ring with multiple substituents. [] Crystallographic analysis reveals its molecular structure, highlighting intermolecular hydrogen bonding patterns and the presence of positional disorder in the pyrrolidine ring. []

32. 5-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one []

    Compound Description: This compound, characterized by X-ray crystallography, consists of two linked pyrazole rings. [] The study provides insights into its molecular structure, including the dihedral angle between the rings and the presence of an intramolecular hydrogen bond. []

Properties

Product Name

2-amino-5-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-[2-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile

IUPAC Name

2-amino-5-methyl-6-(1-methylpyrazol-4-yl)-4-[2-(pyrazol-1-ylmethyl)phenyl]pyridine-3-carbonitrile

Molecular Formula

C21H19N7

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C21H19N7/c1-14-19(17-7-4-3-6-15(17)13-28-9-5-8-24-28)18(10-22)21(23)26-20(14)16-11-25-27(2)12-16/h3-9,11-12H,13H2,1-2H3,(H2,23,26)

InChI Key

AUWFNDJEENOOHO-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(N=C1C2=CN(N=C2)C)N)C#N)C3=CC=CC=C3CN4C=CC=N4

Canonical SMILES

CC1=C(C(=C(N=C1C2=CN(N=C2)C)N)C#N)C3=CC=CC=C3CN4C=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.